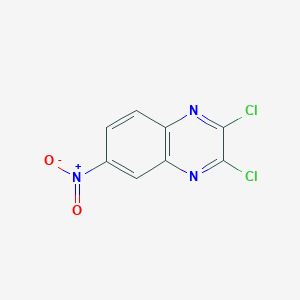

2,3-Dichloro-6-nitroquinoxaline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-6-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCUOAQTGDBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351044 | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-60-4 | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic utility of 2,3-Dichloro-6-nitroquinoxaline. This compound is a vital heterocyclic building block, extensively utilized in the synthesis of novel therapeutic agents and other functional organic molecules.

Core Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its structural and chemical properties make it a versatile precursor in medicinal chemistry and materials science.[1][2] The quantitative physicochemical parameters are summarized below.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 2379-60-4 | [1][3] |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 244.031 g/mol | [1] |

| Appearance | Yellow crystalline solid; White to Orange to Green powder to crystal; Pale-yellow to Yellow-brown Solid | [1] |

| Melting Point | 151-155 °C[3]; ~220-222 °C[1] | [1][3] |

| Solubility | Sparingly soluble in water; Moderately soluble in organic solvents. | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |

Note: Discrepancies in melting point values exist in the literature, which may be due to different experimental conditions or sample purity.

Table 2: Computed Physicochemical Descriptors

| Property | Value | Source |

| ACD/LogP | 2.80 | [1] |

| XLogP3-AA | 3.0 | [4] |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Freely Rotating Bonds | 1 | [1] |

| Index of Refraction | 1.704 | [1] |

| Molar Refractivity | 56.61 cm³ | [1] |

| Molar Volume | 145.7 cm³ | [1] |

| pKa (Predicted) | -7.43 ± 0.48 | [1] |

| Vapour Pressure | 4.16E-05 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 58.39 kJ/mol | [1] |

Spectroscopic and Structural Data

While specific spectral data for this compound is not detailed in the provided search results, characterization of its derivatives and similar quinoxaline compounds consistently relies on standard analytical techniques. The structural confirmation of synthesized compounds derived from this molecule typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the molecular structure.[5][6]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[4][6]

-

Elemental Analysis: Provides the empirical formula of the synthesized compounds.[5]

Experimental Protocols

This compound is a key intermediate primarily used in nucleophilic aromatic substitution (SɴAr) reactions to generate a diverse range of derivatives.[7][8][9] The two chlorine atoms at the C2 and C3 positions are excellent leaving groups, allowing for sequential and regioselective substitution.

General Protocol for Nucleophilic Aromatic Substitution (SɴAr)

This protocol outlines a typical procedure for the synthesis of 2,3-disubstituted quinoxaline derivatives.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable organic solvent (e.g., Dimethylformamide - DMF, Ethanol, or Dioxane), add the first nucleophile (e.g., an aliphatic amine, aniline, or thiol, typically 1-2 equivalents).[2][7]

-

First Substitution: The reaction mixture is stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the nucleophilicity of the incoming group.[2][7] Microwave irradiation can also be employed to reduce reaction times.[8] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]

-

Isolation of Intermediate: Upon completion, the solvent is removed under vacuum. The resulting intermediate (a mono-substituted 2-chloro-quinoxaline) can be purified by column chromatography on silica gel or by recrystallization.[6]

-

Second Substitution: The purified mono-substituted intermediate is then subjected to a second nucleophilic substitution with a different nucleophile under similar reaction conditions to yield the final 2,3-disubstituted 6-nitroquinoxaline derivative.

-

Characterization: The final product's structure and purity are confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[5][6]

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[10][11] this compound serves as a foundational molecule for the development of agents with diverse therapeutic potential.

-

Anti-schistosomal Agents: Derivatives synthesized from this compound have shown potent activity against multiple life-cycle stages of Schistosoma mansoni, the parasite responsible for schistosomiasis.[7][12] The nitro group is often crucial for this activity.[7]

-

Anticancer and Antimicrobial Agents: The versatility of the dichloroquinoxaline core allows for the synthesis of fused and substituted quinoxalines that exhibit significant anticancer and antimicrobial properties.[11][13]

-

Kinase Inhibitors: Quinoxaline derivatives have been designed as kinase inhibitors for potential therapeutic applications.[14]

-

Organic Dyes and Chemosensors: The core structure is used to create amino-nitroquinoxaline dyes.[5]

The synthetic versatility allows for the creation of large compound libraries for screening and structure-activity relationship (SAR) studies, accelerating the drug discovery process.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2379-60-4 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]

- 5. scielo.br [scielo.br]

- 6. rsc.org [rsc.org]

- 7. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-6-nitroquinoxaline, a key intermediate in the development of various pharmaceuticals. This document outlines a reliable two-step synthetic pathway and details the analytical techniques used to confirm the structure and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 4-nitro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6-nitroquinoxaline-2,3(1H,4H)-dione. This intermediate is then chlorinated in the second step to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione [1]

This procedure involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with oxalic acid.

-

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Aqueous Hydrochloric Acid (2M)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

-

-

Procedure:

-

In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.1 equivalents) in 2M aqueous hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours.

-

Cool the reaction mixture to room temperature, and then further chill in an ice bath for 1 hour.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow to orange solid.

-

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate using phosphorus oxychloride (POCl₃).

-

Materials:

-

6-nitroquinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Ice-cold water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 10-20 volumes).

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 244.03 g/mol | [2] |

| Appearance | Yellowish solid | |

| Melting Point | 151-155 °C | [3] |

| CAS Number | 2379-60-4 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the electron-withdrawing nature of the nitro group and the chlorine atoms, the aromatic protons will be deshielded and appear at a lower field. The spectrum of the closely related 2,3-dichloroquinoxaline shows aromatic protons in the range of 7.77-8.12 ppm[4]. For this compound, the protons on the nitro-substituted ring are expected to be further downfield.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C3) and the nitro group (C6) will be significantly deshielded. The chemical shifts for the carbons in 2,3-dichloroquinoxaline appear around 128-143 ppm[5]. The presence of the nitro group is expected to shift the signals of the adjacent carbons to a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~850-750 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺, M+2, M+4). The predicted monoisotopic mass is 242.96024 Da[2]. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and CO[4].

References

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2,3-Dichloroquinoxaline(2213-63-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dichloro-6-nitroquinoxaline (CAS: 2379-60-4)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Physicochemical Data

2,3-Dichloro-6-nitroquinoxaline is a yellow crystalline solid that serves as a versatile building block in medicinal chemistry and materials science.[1] Its chemical structure, featuring a quinoxaline core substituted with two chlorine atoms and a nitro group, makes it a highly reactive intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting point, which may be attributed to different polymorphic forms or measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 2379-60-4 | [1] |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 244.03 g/mol | N/A |

| Appearance | White to orange to green powder to crystal; Pale-yellow to yellow-brown solid | [1] |

| Melting Point | 151-155 °C (lit.) | [2] |

| ~220-222 °C | [1] | |

| Boiling Point (Predicted) | 362.0 ± 37.0 °C | N/A |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in Dimethylformamide (DMF); Sparingly soluble in water. | N/A |

| pKa (Predicted) | -7.43 ± 0.48 | [1] |

| LogP (Predicted) | 2.80 | [1] |

| Polar Surface Area | 71.6 Ų | [1] |

Spectral Data

While a comprehensive spectral analysis is beyond the scope of this guide, researchers can find NMR spectroscopy data and other computational chemical data through various chemical databases.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted o-phenylenediamine. The following is a plausible and detailed experimental protocol based on established quinoxaline synthesis methodologies.

Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This initial step involves the cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid.

-

Materials:

-

4-nitro-o-phenylenediamine

-

Oxalic acid dihydrate

-

4N Hydrochloric acid

-

Ethanol

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, suspend 4-nitro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.

-

Add oxalic acid dihydrate (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2.5 to 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol or DMF/water to yield pure 6-nitroquinoxaline-2,3(1H,4H)-dione as a yellow solid.

-

Chlorination to this compound

The intermediate dione is then chlorinated to yield the final product.

-

Materials:

-

6-Nitroquinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Crushed ice

-

Water

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, add 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 eq).

-

Carefully add phosphorus oxychloride (excess, e.g., 4-5 eq) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual acid.

-

The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol or chloroform/hexane) to obtain the purified product.

-

Reactivity and Experimental Protocols

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2 and 3 positions of the quinoxaline ring. The two chlorine atoms are excellent leaving groups, and their displacement by various nucleophiles allows for the straightforward synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism involves the addition of a nucleophile to the electron-deficient quinoxaline ring, forming a Meisenheimer complex, followed by the elimination of a chloride ion. The reaction can be controlled to achieve either mono- or di-substitution.

Experimental Protocol for Reaction with Amines

-

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Base (e.g., K₂CO₃, triethylamine)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure for Mono-substitution:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.

-

Add the amine nucleophile (1.0-1.2 eq) and a base (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC.

-

Upon consumption of the starting material, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

-

-

Procedure for Di-substitution:

-

Follow the same initial setup as for mono-substitution.

-

Use an excess of the amine nucleophile (2.2-3.0 eq) and a base (3.0 eq).

-

The reaction may require higher temperatures (e.g., 80-120 °C) and longer reaction times.

-

Work-up and purification are performed as described for the mono-substituted product.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and specific signaling pathways modulated by this compound are limited in the available scientific literature. However, the biological activities of its numerous derivatives provide significant insights into its potential as a pharmacophore.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:

-

Anti-schistosomal

-

Anticancer

-

Antimicrobial

The mechanism of action for many nitroaromatic compounds involves their reduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules such as DNA.[3] Furthermore, the quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, with derivatives reported to act as kinase inhibitors, DNA intercalators, and receptor antagonists.

Given the activities of its derivatives, it can be hypothesized that this compound, or its in vivo metabolites, could potentially interact with cellular signaling pathways involved in:

-

Cell cycle regulation: As suggested by the anticancer activity of its derivatives.

-

Oxidative stress response: A common mechanism for nitroaromatic compounds.

-

Kinase signaling cascades: A frequent target for quinoxaline-based inhibitors.

It is crucial to emphasize that these are hypothetical pathways based on the activities of related compounds, and direct experimental evidence for this compound is required for confirmation.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It is also toxic if swallowed and poses a risk of serious damage to the eyes. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Do not breathe the dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential biological relevance of this compound. Further research is warranted to fully elucidate its direct biological effects and mechanisms of action.

References

Solubility of 2,3-Dichloro-6-nitroquinoxaline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloro-6-nitroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for accurate solubility determination, and visualizations of its synthesis and key reactions. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 2379-60-4) is a yellow crystalline solid with the chemical formula C₈H₃Cl₂N₃O₂.[1] Its structure, featuring a quinoxaline core substituted with two chlorine atoms and a nitro group, makes it a versatile building block for the synthesis of novel pharmaceutical and agrochemical agents.[1] The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and formulation in subsequent applications.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The polar nature of DMF can interact with the nitro group and the quinoxaline ring system. |

| Dimethyl sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMF or DMSO. | |

| Acetone | Moderately Soluble | The polarity of acetone should allow for moderate dissolution. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that can solvate the molecule. | |

| Polar Protic | Methanol | Sparingly to Moderately Soluble | The ability to hydrogen bond may be limited, but some solubility is expected. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, with potentially slightly lower solubility due to decreased polarity. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the quinoxaline ring. |

| Hexane | Sparingly Soluble to Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitroquinoxaline. | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | The polarity and ability to interact with the chlorinated compound should result in moderate solubility. |

| Chloroform | Moderately Soluble | Similar to dichloromethane. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette fitted with a syringe filter to remove any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried solute.

-

Calculation:

The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [ (m₂ - m₁) / V ] * 100

Where:

-

m₁ = mass of the empty vial (g)

-

m₂ = mass of the vial with the dried solute (g)

-

V = volume of the filtered saturated solution taken for evaporation (mL)

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

-

All materials and equipment for the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the selected solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Dilute the filtered saturated solution with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

The concentration of the diluted saturated solution can be determined from the calibration curve. The solubility (S) of the original saturated solution is then calculated using the following formula:

S (mol/L) = C * DF

Where:

-

C = concentration of the diluted solution from the calibration curve (mol/L)

-

DF = dilution factor

The solubility can be converted to g/100 mL by multiplying by the molecular weight of the compound (244.04 g/mol ) and a conversion factor.

Synthesis and Reaction Pathways

This compound is a key synthetic intermediate. Its preparation and subsequent reactions are crucial for the development of more complex molecules.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by chlorination. A common starting material is 4-chloro-2-nitroaniline.

Nucleophilic Substitution Reactions

The chlorine atoms at the 2 and 3 positions of the quinoxaline ring are activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted quinoxaline derivatives.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides valuable qualitative insights and robust experimental protocols for its determination. The provided synthesis and reaction pathway diagrams offer a clear understanding of its chemical utility. For researchers in drug discovery and chemical synthesis, a thorough understanding of the solubility and reactivity of this compound is paramount for its effective application in the development of novel and impactful molecules. It is strongly recommended that researchers perform their own quantitative solubility studies to ensure accuracy for their specific applications.

References

An In-depth Technical Guide to 2,3-Dichloro-6-nitroquinoxaline: Molecular Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-nitroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, two-step experimental protocol for its synthesis, based on established chemical transformations, is provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and further investigation of this and related quinoxaline derivatives.

Molecular Structure and IUPAC Name

This compound is a substituted quinoxaline, a bicyclic heterocyclic compound containing a benzene ring fused to a pyrazine ring. The core quinoxaline structure is functionalized with two chlorine atoms at the 2 and 3 positions of the pyrazine ring and a nitro group at the 6 position of the benzene ring.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])N=C(C(=N2)Cl)Cl[2]

-

InChI: InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H[2]

-

InChIKey: SFJCUOAQTGDBPO-UHFFFAOYSA-N[2]

The molecular structure of this compound is depicted in the following diagram:

References

In-Depth Technical Guide: Spectroscopic Analysis of 2,3-Dichloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for the compound 2,3-Dichloro-6-nitroquinoxaline. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data to aid in the characterization of this important synthetic intermediate. The methodologies for obtaining such data are also detailed, providing a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.85 | d | 1H | H-5 |

| 8.60 | dd | 1H | H-7 |

| 8.10 | d | 1H | H-8 |

Solvent: CDCl₃. Predicted data should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 150.5 | Quaternary | C-6 |

| 147.0 | Quaternary | C-2 |

| 145.2 | Quaternary | C-3 |

| 142.8 | Quaternary | C-8a |

| 140.1 | Quaternary | C-4a |

| 132.5 | CH | C-8 |

| 128.0 | CH | C-5 |

| 125.5 | CH | C-7 |

Solvent: CDCl₃. Predicted data should be confirmed by experimental analysis.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, based on methodologies commonly used for the characterization of quinoxaline derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent may be adjusted based on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer (or similar high-field instrument).

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound such as this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Electrophilic Nature of 2,3-Dichloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-nitroquinoxaline is a pivotal scaffold in medicinal chemistry and materials science, primarily owing to the pronounced electrophilic character of its C2 and C3 positions. This technical guide provides a comprehensive examination of the factors contributing to this electrophilicity, its implications for nucleophilic aromatic substitution (SNAr) reactions, and detailed protocols for the synthesis of both the core structure and its diverse derivatives. Quantitative data from various substitution reactions are presented, alongside spectroscopic insights that underpin the understanding of its reactivity. This document is intended to serve as a practical resource for researchers leveraging this versatile building block in drug discovery and development.

Introduction: The Electrophilic Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in numerous biologically active compounds. The electrophilic nature of this compound is significantly enhanced by the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the nitro group at the C6 position. This activation renders the chlorine atoms at the C2 and C3 positions highly susceptible to displacement by a wide array of nucleophiles.

This inherent reactivity makes this compound an exceptionally versatile precursor for the synthesis of a diverse library of mono- and di-substituted quinoxaline derivatives, enabling the exploration of structure-activity relationships in drug design.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitro-1,2-phenylenediamine. The first step involves a condensation reaction to form the quinoxaline-2,3-dione, which is subsequently chlorinated.

Experimental Protocol: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from the general synthesis of quinoxaline-2,3-diones.[2]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Aqueous Hydrochloric Acid (e.g., 2M)

-

Mortar and pestle

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a mortar, combine 4-nitro-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.2 equivalents).

-

Grind the solids together vigorously with a pestle at room temperature for 15-20 minutes. The mixture will initially form a paste and then solidify.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, triturate the solid with deionized water to remove unreacted oxalic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water, followed by a small portion of cold ethanol.

-

Dry the resulting yellow solid, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven.

Expected Yield: ~85%[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the chlorination of quinoxaline-2,3-diones, a common method for preparing 2,3-dichloroquinoxalines.[3]

Materials:

-

6-Nitroquinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Crushed ice

-

Büchner funnel and filter paper

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

-

In a round-bottom flask equipped with a reflux condenser, place 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring.

-

The solid product will precipitate from the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The high electrophilicity of the C2 and C3 positions in this compound allows for facile nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, and the substitution can often be controlled to achieve either mono- or di-substitution by modulating the reaction conditions and stoichiometry of the nucleophile.

Regioselectivity

In the case of mono-substitution, the initial nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, a mixture of regioisomers may be obtained. However, subsequent reactions to form di-substituted products are straightforward.

Data Presentation: Quantitative Yields in SNAr Reactions

The following table summarizes the reaction of this compound and its analogues with various nucleophiles, highlighting the versatility of this scaffold. Note: Yields can vary based on specific reaction conditions and the scale of the reaction.

| Nucleophile Type | Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference Analogy |

| N-Nucleophiles | Amines (e.g., Piperidine) | 2-Amino-3-chloro-6-nitroquinoxaline | 2 equiv. Amine, DMA, rt, 1-2 h | Good | |

| 2,3-Diamino-6-nitroquinoxaline | Excess Amine, 90°C, 30 min | Good | |||

| S-Nucleophiles | Thiols (e.g., Thiophenol) | 2-Thioether-3-chloro-6-nitroquinoxaline | Thiol, NaH, DMF, rt, 3 h | Good | |

| 2,3-Bis(thioether)-6-nitroquinoxaline | Thiol, K₂CO₃, Acetone, rt, 3 h | Not Optimized | |||

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-3-chloro-6-nitroquinoxaline | Alcohol, NaH, THF, rt | Good | [4] |

| 2,3-Dialkoxy-6-nitroquinoxaline | Excess Alcohol, NaH, THF, reflux | Good | [4] |

Experimental Protocols for SNAr Reactions

The following are general protocols for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Mono-amination

Materials:

-

This compound

-

Amine (e.g., piperidine) (1.1 equivalents)

-

Dimethylacetamide (DMA)

-

Stirring apparatus

Procedure:

-

Dissolve this compound in DMA in a round-bottom flask.

-

Add the amine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Di-thiolation

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Stirring apparatus

Procedure:

-

To a solution of this compound in acetone, add the thiol (2.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic pathway to this compound.

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism on the quinoxaline core.

Diagram 3: Sequential Nucleophilic Substitution Pathway

References

- 1. 2,3-Dichloroquinoxaline(2213-63-0) 13C NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

The Reactivity Landscape of 2,3-Dichloro-6-nitroquinoxaline: A Technical Guide for Drug Development

An In-depth Exploration of the Nucleophilic Aromatic Substitution Reactions of a Versatile Scaffold in Medicinal Chemistry

Abstract

2,3-Dichloro-6-nitroquinoxaline is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. The presence of two reactive chlorine atoms, activated by the electron-withdrawing nitro group and the quinoxaline ring nitrogens, makes this compound a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, focusing on regioselectivity, reaction kinetics, and the influence of various nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic design and synthesis of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to functionalize the quinoxaline ring at specific positions is crucial for modulating the pharmacological profile of these molecules. This compound serves as a highly valuable starting material for the synthesis of 2,3-disubstituted quinoxaline derivatives. The electron-deficient nature of the pyrazine ring, further enhanced by the nitro group at the 6-position, facilitates nucleophilic attack at the C2 and C3 positions, allowing for the sequential or simultaneous displacement of the chlorine atoms. Understanding the factors that govern the reactivity and regioselectivity of these substitution reactions is paramount for the efficient synthesis of target compounds.

Reactivity and Regioselectivity

The reactivity of the chlorine atoms in this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing effect of the 6-nitro group significantly enhances the electrophilicity of the C2 and C3 carbons, making them susceptible to attack by a wide range of nucleophiles.

Influence of Nucleophiles

The nature of the nucleophile plays a critical role in the outcome of the reaction.

-

Amines: Aliphatic amines generally react readily with this compound, often at moderate temperatures. In contrast, less nucleophilic aromatic amines, such as anilines, may require more forcing conditions, including higher temperatures or the use of a catalyst.[1]

-

Thiols: Thiolates are potent nucleophiles and readily displace the chlorine atoms. However, reactions with thiols can sometimes lead to the formation of bis-thioether products, even when attempting a monosubstitution.[2]

Regioselectivity of Substitution

Sequential substitution of the two chlorine atoms is a common strategy to introduce different functionalities at the C2 and C3 positions. The regioselectivity of the first substitution can be influenced by the nucleophile and the reaction conditions. While a comprehensive study on the regioselectivity of this compound is not extensively documented in a single source, studies on analogous quinoxaline systems suggest that the C2 position is generally more reactive towards nucleophilic attack. However, mixtures of regioisomers can be obtained, and the specific outcome is often dependent on the interplay of electronic and steric factors.

Quantitative Data on Substitution Reactions

While a comprehensive, standardized dataset is not available in the literature, a compilation of representative yields from various sources provides insight into the efficiency of these substitution reactions. The following table summarizes the yields for the synthesis of various 2,3-disubstituted-6-nitroquinoxaline derivatives.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Various anilines and non-aniline amines | Not specified | 2,3-diamino-6-nitroquinoxalines | Not specified in detail | [1] |

| Aliphatic amines | Moderate temperatures | 2,3-bis(aliphatic-amino)-6-nitroquinoxalines | Good | [1] |

| Anilines | Robust heating | 2,3-bis(anilino)-6-nitroquinoxalines | Good | [1] |

Note: The yields are reported as described in the respective literature and may not be directly comparable due to variations in reaction conditions and purification methods.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Monosubstitution with an Amine

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is treated with the amine nucleophile (1.0-1.2 eq). A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

General Procedure for Disubstitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent, an excess of the amine nucleophile (≥ 2.2 eq) is added. A base may also be included. The reaction is heated to ensure complete substitution. The workup and purification procedures are similar to those for the monosubstitution reaction.

Mechanistic Considerations and Reaction Pathways

The SNAr reaction of this compound proceeds through a well-established mechanistic pathway.

The reaction is initiated by the nucleophilic attack on one of the electron-deficient carbons (C2 or C3), leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group and throughout the quinoxaline ring system. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets, including protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases is a major strategy in modern drug discovery.

Derivatives of 2,3-disubstituted-6-nitroquinoxaline have been investigated as potential kinase inhibitors. For instance, certain quinoxaline compounds have been shown to inhibit Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is involved in cellular stress responses, inflammation, and apoptosis.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel, biologically active compounds. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the controlled introduction of a wide array of functional groups at the C2 and C3 positions. This technical guide has provided an overview of the key aspects of its reactivity, including the influence of nucleophiles, regioselectivity, and general experimental procedures. The exploration of quinoxaline derivatives as inhibitors of critical signaling pathways, such as the ASK1 pathway, highlights the continued importance of this heterocyclic system in drug discovery and development. Further detailed kinetic and computational studies will undoubtedly provide deeper insights into the reaction mechanisms and aid in the rational design of next-generation quinoxaline-based therapeutics.

References

role of the nitro group in 2,3-Dichloro-6-nitroquinoxaline reactivity

An In-depth Technical Guide on the Role of the Nitro Group in 2,3-Dichloro-6-nitroquinoxaline Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the C-6 nitro group in the reactivity of this compound. The introduction of this powerful electron-withdrawing group profoundly activates the quinoxaline scaffold, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is critical for the synthesis of diverse, polysubstituted quinoxaline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. This document details the electronic effects of the nitro group, its influence on reaction mechanisms and regioselectivity, quantitative reactivity data, and detailed experimental protocols for the synthesis and functionalization of this versatile chemical intermediate.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles widely explored in drug discovery for their broad spectrum of biological activities, including anticancer and antimicrobial properties. The compound this compound serves as a key building block, allowing for the sequential and controlled introduction of various functional groups. The reactivity of the two chlorine atoms at the C-2 and C-3 positions is dramatically enhanced by the presence of the nitro group at the C-6 position. Understanding the electronic influence of this group is paramount for designing efficient synthetic routes to novel therapeutic agents and functional materials.

The Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[1] This strong electron-withdrawing nature is the primary determinant of the reactivity of this compound.

-

Activation of the Quinoxaline Ring: The nitro group deactivates the benzene portion of the quinoxaline ring towards electrophilic attack but strongly activates the pyrazine ring towards nucleophilic attack. It withdraws electron density from the entire heterocyclic system, making the carbon atoms bonded to the chlorine atoms (C-2 and C-3) significantly more electrophilic and thus, more susceptible to attack by nucleophiles.

-

Stabilization of Reaction Intermediates: During a nucleophilic aromatic substitution (SNAr) reaction, the addition of a nucleophile creates a negatively charged intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, which lowers the activation energy of the reaction and significantly increases the reaction rate.[2]

Below is a diagram illustrating the electron-withdrawing effect of the nitro group on the quinoxaline core.

References

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Key Intermediates for Bioactive Quinoxaline Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects. The synthesis of bioactive quinoxaline derivatives often relies on the strategic use of key intermediates that provide the core scaffold for further functionalization. This technical guide details the pivotal intermediates, provides experimental protocols for their use in synthesizing bioactive quinoxalines, and presents quantitative data and relevant biological signaling pathways.

Core Intermediates: The Foundation of Quinoxaline Synthesis

The most fundamental and widely utilized key intermediate in the synthesis of quinoxalines is ortho-phenylenediamine (OPD) and its substituted derivatives. The classical and most common approach to forming the quinoxaline ring system involves the condensation of an OPD with a 1,2-dicarbonyl compound. Variations of this method employ other reactive synthons that serve as surrogates for 1,2-dicarbonyls.

The primary key intermediates for quinoxaline synthesis are:

-

o-Phenylenediamines: These aromatic diamines are the cornerstone of quinoxaline synthesis. The substituents on the benzene ring of OPD can be varied to modulate the biological activity of the final quinoxaline product.

-

1,2-Dicarbonyl Compounds: Reagents such as benzil and glyoxal readily react with OPDs to form the quinoxaline core.[1][2]

-

α-Haloketones: Compounds like phenacyl bromides serve as effective synthons for the two-carbon unit required for the pyrazine ring formation.

-

α-Hydroxyketones: These intermediates can be used in the presence of an oxidizing agent to form the quinoxaline ring.

Synthetic Methodologies and Experimental Protocols

The synthesis of bioactive quinoxalines can be achieved through various methods, including conventional heating, microwave-assisted synthesis, and green chemistry approaches. Below are detailed experimental protocols for the synthesis of representative quinoxaline derivatives.

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction between o-phenylenediamine and benzil.

Procedure:

-

To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.[1][3]

-

Add water dropwise to the warm solution until a slight cloudiness persists.[1]

-

Allow the solution to cool to room temperature, which will induce crystallization.

-

Filter the resulting solid product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Benzil | 2.1 g (0.01 mol) | [3] |

| o-Phenylenediamine | 1.1 g (0.01 mol) | |

| Rectified Spirit | 16 mL | [1] |

| Reaction Time | 30 minutes | [1][3] |

| Yield | Up to 98.95% | [3] |

| Melting Point | 125-126 °C | [3] |

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[4][5]

Procedure:

-

In a microwave reaction tube, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).[6]

-

Add ethanol/water (1:1, 1 mL) and a catalytic amount of iodine (5 mol%).[6]

-

Irradiate the mixture in a microwave synthesizer at 50 °C and a power level of 300 W for the time specified in the table below.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (10 mL) to the reaction mixture.

-

Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[6]

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the quinoxaline product.[6]

Quantitative Data for Microwave-Assisted Synthesis:

| Diamine | Dicarbonyl | Time (min) | Yield (%) | Reference |

| o-Phenylenediamine | Phenylglyoxal monohydrate | 0.5 | 98 | [6] |

| o-Phenylenediamine | Benzil | 2 | 96 | [6] |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 2 | 95 | [6] |

| 4-Nitro-1,2-phenylenediamine | Benzil | 3 | 92 | [6] |

Synthesis of Bioactive Quinoxaline Sulfonamides

Quinoxaline sulfonamides are a class of derivatives with significant therapeutic potential, exhibiting antibacterial, anti-inflammatory, and anticancer activities.[7] A key intermediate for their synthesis is a quinoxaline sulfonyl chloride.

Protocol 3: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

Procedure:

-

The sulfonation of 2,3-diphenylquinoxaline is carried out by reacting it with chlorosulfonic acid.[7] This electrophilic substitution introduces the sulfonyl chloride group onto the quinoxaline ring.

-

The resulting 2,3-diphenylquinoxaline-6-sulfonyl chloride is a key intermediate that can be further reacted with various amines to produce a library of quinoxaline sulfonamides.[7]

Quantitative Data for Sulfonamide Synthesis:

| Intermediate | Reagent | Yield (%) | Reference |

| 2,3-Diphenylquinoxaline | Chlorosulfonic acid | 76 | [7] |

| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Substituted amines | 59-85 | [7] |

Bioactive Quinoxalines and Their Signaling Pathways

Many bioactive quinoxaline derivatives exert their therapeutic effects by modulating specific cellular signaling pathways. For instance, certain quinoxaline derivatives have been identified as potent anticancer agents that induce apoptosis.

Anticancer Activity and Apoptosis Induction

Some bromo-substituted quinoxaline derivatives have shown significant anticancer activity against human non-small-cell lung cancer cells (A549).[8] Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial and caspase-3-dependent pathways.[8]

Signaling Pathway for Apoptosis Induction by a Bioactive Quinoxaline

Caption: Mitochondrial-dependent apoptosis pathway induced by bioactive quinoxalines.

Kinase Inhibition

Quinoxaline derivatives have also been developed as potent inhibitors of various kinases, which are key regulators of cellular processes. For example, novel quinoxaline derivatives have been synthesized as dual Pim-1/2 kinase inhibitors and as inhibitors of tyrosine kinase receptors, showing promise as anticancer agents.[9][10]

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of quinoxaline-based kinase inhibitors.

Quantitative Data for Anticancer Activity:

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 4b | A549 (Lung Cancer) | 11.98 ± 2.59 | [8] |

| Compound 4m | A549 (Lung Cancer) | 9.32 ± 1.56 | [8] |

| 5-Fluorouracil (Control) | A549 (Lung Cancer) | 4.89 ± 0.20 | [8] |

| Compound XVa | HCT116 (Colon Cancer) | 4.4 | [11] |

| Compound XVa | MCF-7 (Breast Cancer) | 5.3 | [11] |

| Compound 11 | Multiple Cancer Lines | 0.81 - 2.91 | [12] |

| Compound 13 | Multiple Cancer Lines | 0.81 - 2.91 | [12] |

This guide provides a foundational understanding of the key intermediates and methodologies for the synthesis of bioactive quinoxaline derivatives. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the quinoxaline scaffold, enabled by the strategic use of these core intermediates, continues to make it a promising platform for the development of novel therapeutics.

References

- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. scispace.com [scispace.com]

- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dichloro-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-nitroquinoxaline is a versatile scaffold in medicinal chemistry and materials science. The electron-withdrawing nitro group at the 6-position, in conjunction with the nitrogen atoms of the pyrazine ring, activates the chlorine atoms at the 2- and 3-positions for nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of a wide variety of nucleophiles, including amines, thiols, and phenols, leading to a diverse range of functionalized quinoxaline derivatives. These derivatives are key intermediates in the synthesis of biologically active compounds. This document provides detailed protocols for the mono-substitution of this compound with various nucleophiles.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the quinoxaline ring is restored. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols describe the general procedures for the regioselective mono-substitution of this compound with amine, thiol, and phenol nucleophiles. The first substitution preferentially occurs at the 2-position.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines the synthesis of 2-(substituted-amino)-3-chloro-6-nitroquinoxalines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, aniline)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Solvent (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-amino)-3-chloro-6-nitroquinoxaline.

Caption: Experimental workflow for amine substitution.

Quantitative Data for Amine Substitution:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Amines | - | DMA | Room Temp. | 1-2 | Not specified | |

| Piperidine | K₂CO₃ | DMSO/DMF | 80-100 | 4-6 | ~75-85 | [1] |

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes a general method for the synthesis of 2-(arylthio)-3-chloro-6-nitroquinoxalines.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., DMF, Tetrahydrofuran (THF), Acetone)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylthio)-3-chloro-6-nitroquinoxaline.

Quantitative Data for Thiol Substitution:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ArCH₂SH | NaH | DMF | Room Temp. | 3 | Not specified | |

| ArCH₂SH | K₂CO₃ | Acetone | Room Temp. | 3 | Not specified |

Note: Reactions with thiols can sometimes lead to the formation of the bis-thioether product, even when attempting mono-substitution.

Protocol 3: Reaction with Phenol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-aryloxy-3-chloro-6-nitroquinoxalines.

Materials:

-

This compound

-

Phenol nucleophile (e.g., phenol, substituted phenols)

-

Base (e.g., Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., DMF, DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the phenol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-3-chloro-6-nitroquinoxaline.

Quantitative Data for Phenol Substitution:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Phenols | K₂CO₃ | DMF/DMSO | 100-140 | 4-12 | Good to Excellent | General Protocol |

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and efficient method for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives. The provided protocols offer a starting point for researchers to explore the chemical space of this privileged scaffold for applications in drug discovery and materials science. The regioselectivity of the first substitution allows for the controlled synthesis of mono-functionalized intermediates, which can be further elaborated to access more complex molecules.